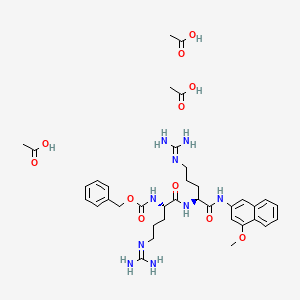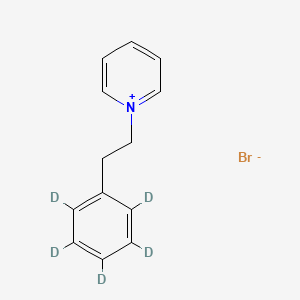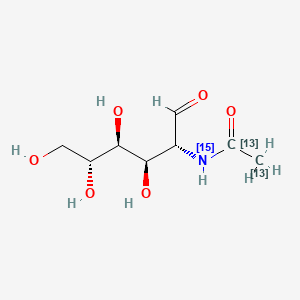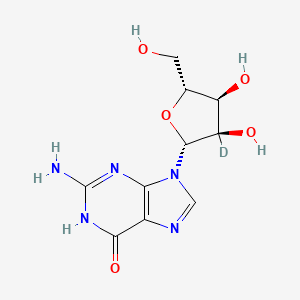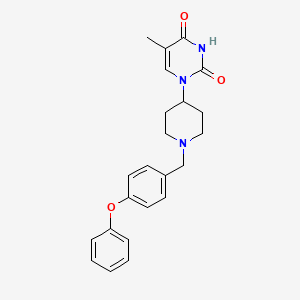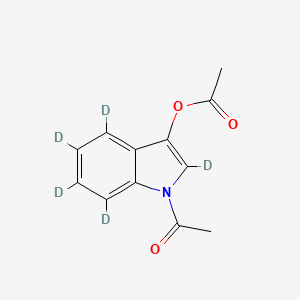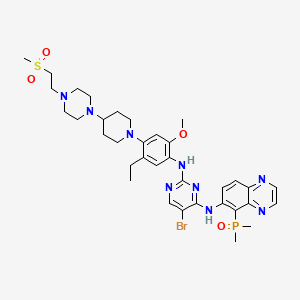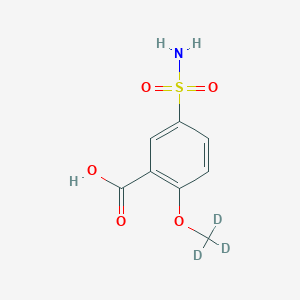
Urapidil-d4 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urapidil-d4 Hydrochloride is a deuterated form of Urapidil, a sympatholytic antihypertensive drug. It acts as an alpha-1 adrenoceptor antagonist and a serotonin 5-HT1A receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Urapidil, as well as its metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urapidil-d4 Hydrochloride involves the deuteration of Urapidil. The process typically starts with the preparation of deuterated intermediates, followed by their conversion into Urapidil-d4. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with deuterated oxetane in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3) in acetonitrile. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is then purified and further reacted to form Urapidil-d4 .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of optimized solvents and reaction conditions to ensure high yield and purity. The final product is typically obtained through recrystallization and purification steps to meet industrial standards .
化学反応の分析
Types of Reactions
Urapidil-d4 Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield deuterated carboxylic acids, while reduction may yield deuterated alcohols .
科学的研究の応用
Urapidil-d4 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Urapidil.
Biology: Used to investigate the pharmacokinetics and pharmacodynamics of Urapidil in biological systems.
Medicine: Used in preclinical studies to understand the drug’s mechanism of action and potential therapeutic applications.
Industry: Used in the development of new antihypertensive drugs and formulations
作用機序
Urapidil-d4 Hydrochloride exerts its effects through both central and peripheral mechanisms. Peripherally, it blocks postsynaptic alpha-1 adrenoceptors, inhibiting the vasoconstrictor effect of catecholamines. Centrally, it stimulates serotonin 5-HT1A receptors, modulating the activity of cerebral centers that control the circulatory system .
類似化合物との比較
Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Doxazosin: Similar to Prazosin, used for hypertension and benign prostatic hyperplasia.
Terazosin: Also an alpha-1 adrenoceptor antagonist with similar uses.
Uniqueness
Urapidil-d4 Hydrochloride is unique due to its dual mechanism of action, combining alpha-1 adrenoceptor antagonism with serotonin 5-HT1A receptor agonism. This dual action provides a more comprehensive approach to managing hypertension without causing reflex tachycardia, a common side effect of other alpha-1 adrenoceptor antagonists .
特性
分子式 |
C20H30ClN5O3 |
|---|---|
分子量 |
428.0 g/mol |
IUPAC名 |
1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H/i11D2,12D2; |
InChIキー |
KTMLZVUAXJERAT-ZYMFQSNRSA-N |
異性体SMILES |
[2H]C1(CN(CC(N1CCCNC2=CC(=O)N(C(=O)N2C)C)([2H])[2H])C3=CC=CC=C3OC)[2H].Cl |
正規SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


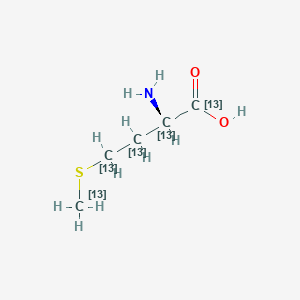


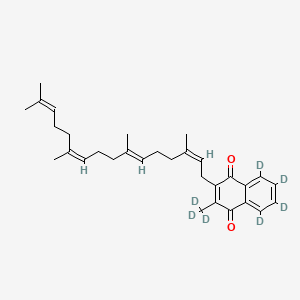
![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
